REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([C:11]([OH:13])=O)[C:4]=1[C:14]([OH:16])=[O:15].C(OC(=O)C)(=O)C>N1C=CC=CC=1>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]2[C:14]([O:16][C:11](=[O:13])[C:5]=12)=[O:15]
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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COC1=C(C(=C(C=C1)OC)C(=O)O)C(=O)O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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12 °C
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Type
|
CUSTOM
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Details
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was then stirred for 90 minutes at 12° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was then cooled in a cold water bath
|
Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
|
washed with ether (100 ml)
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Type
|
CUSTOM
|
Details
|
pulled dry
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Type
|
CUSTOM
|
Details
|
to give a pale cream solid
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Type
|
CUSTOM
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Details
|
Dried at 50° C. in a vacuum oven, m.p. 268°-269° C.
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C2C(C(=O)OC2=O)=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |